Cas no 1573253-02-7 (2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)

2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is a fluorinated tetrahydroquinoxaline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluoro-substituted aromatic ring and a methylated tetrahydroquinoxaline core, contributing to its unique reactivity and binding properties. The acetic acid moiety enhances solubility and provides a handle for further functionalization, making it a versatile intermediate for drug discovery. The fluorine substituent may improve metabolic stability and bioavailability, while the tetrahydroquinoxaline scaffold is known for its pharmacological relevance. This compound is suitable for use in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its well-defined structure ensures reproducibility in research applications.
2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid structure
1573253-02-7 structure
Product Name:2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
CAS No:1573253-02-7
MF:C11H13FN2O2
MW:224.231526136398
CID:6064093
PubChem ID:83849951
Update Time:2025-05-20

2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
    • 1573253-02-7
    • AKOS023594953
    • EN300-7430426
    • 2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
    • Inchi: 1S/C11H13FN2O2/c1-13-4-5-14(7-11(15)16)9-3-2-8(12)6-10(9)13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
    • InChI Key: UNQHQRZKVXFAEV-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)N(C)CCN2CC(=O)O

Computed Properties

  • Exact Mass: 224.09610582g/mol
  • Monoisotopic Mass: 224.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid

2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (CAS No. 1573253-02-7)

Introduction to 2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid

2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid, a compound with the CAS registry number 1573253-02-7, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities. The molecule's structure features a tetrahydroquinoxaline core substituted with a fluorine atom at the 6-position and a methyl group at the 4-position, along with an acetic acid moiety attached at the 1-position. This unique combination of functional groups contributes to its potential as a therapeutic agent.

Structural Insights and Synthesis

The synthesis of 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid involves a series of well-established organic reactions. The tetrahydroquinoxaline framework is typically derived from o-aminoaromatic compounds through cyclization reactions. The introduction of the fluorine atom and methyl group requires precise substitution patterns to ensure the desired stereochemistry and regioselectivity. The acetic acid group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.

Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are crucial for studying its pharmacokinetics and bioavailability. Researchers have also explored green chemistry approaches to minimize waste and improve the overall efficiency of the synthesis process.

Biological Activity and Mechanism of Action

Extensive in vitro studies have demonstrated that 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid exhibits potent activity against various disease targets. For instance, it has shown significant inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory therapies. Additionally, preclinical studies have highlighted its ability to modulate ion channels, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain.

The compound's mechanism of action involves selective binding to its target proteins through hydrogen bonding and hydrophobic interactions. Computational modeling studies have provided insights into the molecular interactions that govern its binding affinity and selectivity. These findings have been instrumental in guiding further optimization of the compound's structure to enhance its therapeutic potential.

Therapeutic Applications and Clinical Potential

Based on its biological profile, 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid holds promise in several therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its ability to modulate ion channels positions it as a lead compound for developing novel antiepileptic drugs.

Preliminary toxicological studies indicate that the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. However, further preclinical testing is required to fully characterize its safety and efficacy before advancing to clinical trials.

Recent Research Advances and Future Directions

In recent years, there has been growing interest in exploring the pharmacokinetics and pharmacodynamics of 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid. Studies using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into its metabolic pathways and drug-drug interaction potential.

Emerging research is also focusing on leveraging this compound's structural versatility to develop prodrugs or sustained-release formulations for improved patient compliance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical practice.

In conclusion, 2-(6-fluoro-4-methyl-tetrahydroquinoxalinyl)acetic acid (CAS No. 1573253-02-7) represents a compelling example of how structural modifications can enhance the therapeutic potential of organic compounds. With ongoing research shedding light on its mechanisms of action and clinical applications, this compound stands at the forefront of innovative drug discovery efforts.

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